molecular formula C14H18BrNO2 B112004 Benzyl 4-(bromomethyl)piperidine-1-carboxylate CAS No. 159275-17-9

Benzyl 4-(bromomethyl)piperidine-1-carboxylate

Cat. No.: B112004
CAS No.: 159275-17-9
M. Wt: 312.2 g/mol
InChI Key: XJHKDSZGAWXUTB-UHFFFAOYSA-N
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Description

Benzyl 4-(bromomethyl)piperidine-1-carboxylate: is a chemical compound with the molecular formula C14H18BrNO2 and a molecular weight of 312.21 g/mol . It is characterized by the presence of a piperidine ring substituted with a bromomethyl group and a benzyl ester group. This compound is often used in organic synthesis and pharmaceutical research due to its reactivity and functional groups.

Preparation Methods

Synthetic Routes and Reaction Conditions: Benzyl 4-(bromomethyl)piperidine-1-carboxylate can be synthesized through various methods. One common synthetic route involves the bromination of benzyl 4-methylpiperidine-1-carboxylate. The reaction typically uses bromine or N-bromosuccinimide (NBS) as the brominating agent in the presence of a radical initiator like azobisisobutyronitrile (AIBN) under reflux conditions .

Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors to ensure better control over reaction conditions and yield. The use of automated systems can also enhance the efficiency and scalability of the production process .

Mechanism of Action

Properties

IUPAC Name

benzyl 4-(bromomethyl)piperidine-1-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H18BrNO2/c15-10-12-6-8-16(9-7-12)14(17)18-11-13-4-2-1-3-5-13/h1-5,12H,6-11H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XJHKDSZGAWXUTB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1CBr)C(=O)OCC2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H18BrNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40379944
Record name Benzyl 4-(bromomethyl)piperidine-1-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40379944
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

312.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

159275-17-9
Record name 1-Piperidinecarboxylic acid, 4-(bromomethyl)-, phenylmethyl ester
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=159275-17-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Benzyl 4-(bromomethyl)piperidine-1-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40379944
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Benzyl 4-(bromomethyl)piperidine-1-carboxylate
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Synthesis routes and methods I

Procedure details

To a solution of 4-hydroxymethylpiperidine-1-carboxylic acid benzyl ester (1.11 g), carbon tetrabromide (1.77 g) in methylene chloride (11 ml) was added triphenylphosphine (1.4 g) with ice-cooling, and the mixture was stirred at room temperature for 5 hours. After completion of the reaction, the solvent was evaporated and the obtained residue was purified by silica gel column chromatography (hexane:acetone=10:1) and dried under reduced pressure to give the title compound (1.25 g).
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1.11 g
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1.77 g
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1.4 g
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11 mL
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solvent
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Synthesis routes and methods II

Procedure details

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